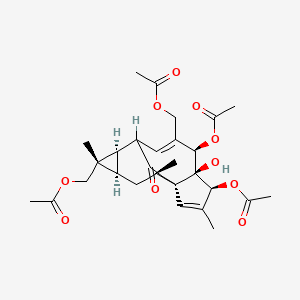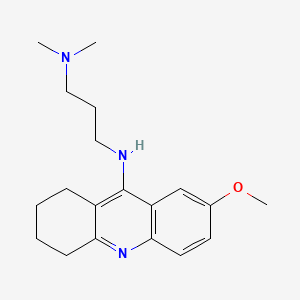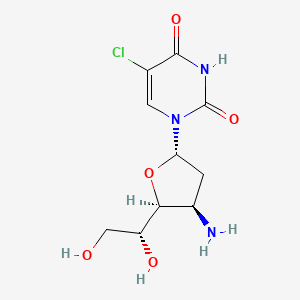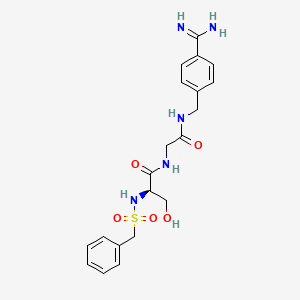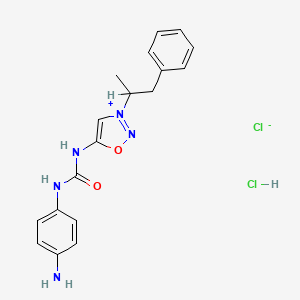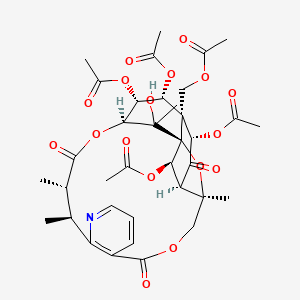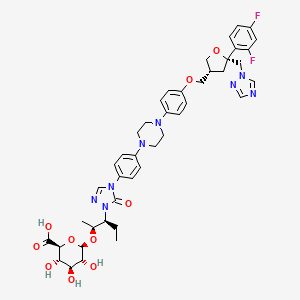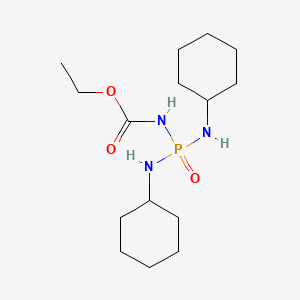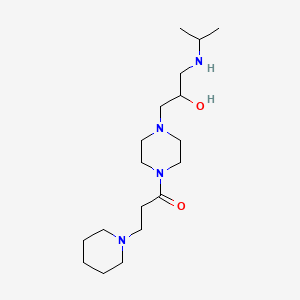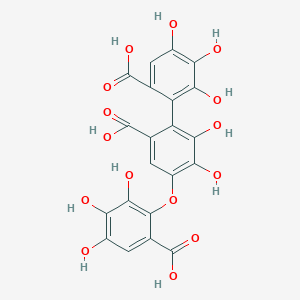
Valoneaic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valoneaic acid is a hydrolysable tannin, a type of polyphenolic compound. It is a component of some hydrolysable tannins such as mallojaponin. The compound is known for its complex structure, which includes multiple hydroxyl groups and carboxylic acid functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Valoneaic acid can be synthesized through several chemical routes. One notable method involves the enantioselective synthesis of valoneic acid derivatives. This process typically requires specific catalysts and reaction conditions to achieve the desired stereochemistry .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as the heartwood of Shorea laevifolia and oak species like Quercus alba and Quercus robur. The extraction process includes steps like solvent extraction, purification, and crystallization to isolate the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Valoneaic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple hydroxyl and carboxylic acid groups, which can participate in different chemical transformations .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms of the compound .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of valoneaic acid involves its interaction with specific molecular targets and pathways. For instance, this compound dilactone inhibits RNase L by acting as an ATP competitive inhibitor of the protein kinase CK2. This inhibition prevents the activation of RNase L, thereby reducing its antiviral activity . Additionally, this compound’s inhibitory effect on 5α-reductase involves binding to the enzyme’s active site, blocking its activity and affecting steroid metabolism .
Comparaison Avec Des Composés Similaires
- Sanguisorbic acid
- Ellagic acid
- Gallic acid
These compounds share similar structural features and chemical properties but differ in their specific functional groups and biological activities .
Propriétés
Numéro CAS |
517-54-4 |
|---|---|
Formule moléculaire |
C21H14O15 |
Poids moléculaire |
506.3 g/mol |
Nom IUPAC |
2-[6-carboxy-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-2,3-dihydroxyphenyl]-3,4,5-trihydroxybenzoic acid |
InChI |
InChI=1S/C21H14O15/c22-7-1-4(19(30)31)10(15(27)12(7)24)11-5(20(32)33)3-9(14(26)16(11)28)36-18-6(21(34)35)2-8(23)13(25)17(18)29/h1-3,22-29H,(H,30,31)(H,32,33)(H,34,35) |
Clé InChI |
RUOFGJLCWJUJRS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1O)O)O)C2=C(C(=C(C=C2C(=O)O)OC3=C(C(=C(C=C3C(=O)O)O)O)O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


